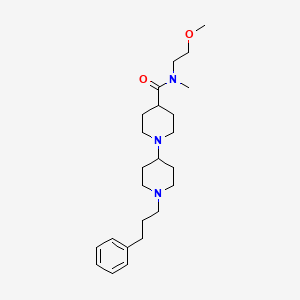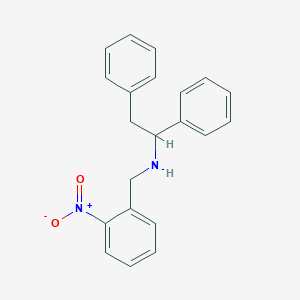![molecular formula C15H13N3O3S B4983686 N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B4983686.png)
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide, also known as BISA, is a chemical compound that has gained significant attention in the field of scientific research. BISA is a benzimidazole derivative and has been found to have various applications in the field of medicinal chemistry.
作用機序
The mechanism of action of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been found to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been reported to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has good stability. It can be easily modified to obtain analogs with improved activity. However, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide can be toxic at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the research on N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide. One direction is to investigate the structure-activity relationship of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide and its analogs. This can help in the design of more potent and selective inhibitors of COX-2. Another direction is to investigate the potential therapeutic effects of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide in other diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide-based drug delivery systems can improve its pharmacokinetic properties and reduce toxicity. Overall, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has great potential for the development of novel therapeutic agents for various diseases.
合成法
The synthesis of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide involves the reaction of 4-(1H-benzimidazol-1-ylsulfonyl)aniline with acetic anhydride in the presence of a catalyst. The reaction proceeds under reflux conditions and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been found to have various applications in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral activities. N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-(benzimidazol-1-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11(19)17-12-6-8-13(9-7-12)22(20,21)18-10-16-14-4-2-3-5-15(14)18/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHBANSWZNQPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4983643.png)

![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)
![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)
![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4983678.png)
![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)


![4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4983706.png)
